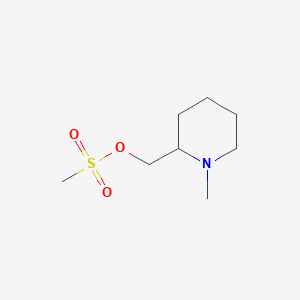
2-chloroethyl(dimethyl)sulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl(dimethyl)sulfanium iodide is an organic compound with the molecular formula C4H10ClIS. It is a sulfonium salt, which is characterized by the presence of a positively charged sulfur atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloroethyl(dimethyl)sulfanium iodide can be synthesized through the reaction of 2-chloroethyl methyl sulfide with iodomethane. The reaction is typically carried out at room temperature for 65 hours. The resulting solid is then filtered, washed with acetone, and recrystallized in methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound iodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is stored in a dark place under an inert atmosphere and at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to different sulfonium derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound iodide include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like methanol or ethanol under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonium salt with an amine substituent, while reaction with a thiol can produce a thioether derivative .
Applications De Recherche Scientifique
2-chloroethyl(dimethyl)sulfanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonium groups into molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a biochemical tool.
Mécanisme D'action
The mechanism of action of 2-chloroethyl(dimethyl)sulfanium iodide involves its reactivity with nucleophiles. The positively charged sulfur atom makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: Similar in structure but contains a nitrogen atom instead of sulfur.
(2-Chloroethyl)methylsulfonium bromide: Similar but with a bromide ion instead of iodide.
Ethephon: Contains a phosphonic acid group instead of a sulfonium group.
Uniqueness
2-chloroethyl(dimethyl)sulfanium iodide is unique due to its sulfonium group, which imparts distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C4H10ClS+ |
|---|---|
Poids moléculaire |
125.64 g/mol |
Nom IUPAC |
2-chloroethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1 |
Clé InChI |
BGQZPMCUWZITCU-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]-4-oxobutanoate](/img/structure/B8388394.png)





![3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8388425.png)

![(R)-5-(2-Amino-2-phenylethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8388436.png)
![4-[(6-Methylpyridin-3-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B8388439.png)



